High Selectivity for NaV1.7 Over Cardiac NaV1.5 and hERG Channels
AZD-3161 demonstrates a clear selectivity window for the therapeutic target NaV1.7 over the primary off-targets associated with cardiotoxicity, NaV1.5 and hERG. Its pIC50 for NaV1.7 is 7.1, compared to 4.9 for both NaV1.5 and hERG, representing a selectivity ratio of >100-fold . This is a quantifiable differentiator when compared to earlier aryl sulfonamide leads, which often exhibited narrower margins .
| Evidence Dimension | In vitro selectivity against cardiac ion channels |
|---|---|
| Target Compound Data | pIC50 NaV1.7 = 7.1; pIC50 NaV1.5 = 4.9; pIC50 hERG = 4.9 |
| Comparator Or Baseline | NaV1.5 and hERG |
| Quantified Difference | >100-fold selectivity over NaV1.5 |
| Conditions | Recombinant human ion channels in a fluorescence-based assay |
Why This Matters
This high selectivity is a critical parameter for reducing the risk of off-target cardiovascular effects, a common liability in this class, and justifies its selection over less selective analogs for in vivo studies.
